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Compound of Interest

6-Chloro-4,5-dimethylpyridazin-3-
Compound Name:
amine

cat. No.: B1277671

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyridazin-3-amine and its structural
isomers, 4-aminopyridazine and 6-aminopyridazine. Understanding the unique spectral
characteristics of these isomers is crucial for their unambiguous identification, characterization,
and purity assessment in drug discovery and development. The data presented herein is a
compilation of experimental and predicted values from various sources, offering a
comprehensive reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pyridazin-3-amine, 4-
aminopyridazine, and 6-aminopyridazine, covering Nuclear Magnetic Resonance (NMR),
Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: *H NMR Spectral Data (5, ppm)
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Compound H-4 H-5 H-6 -NH:2 Solvent
Pyridazin-3-

_ ~7.3 (d) ~6.9 (dd) ~8.4 (d) ~6.5 (br s) DMSO-ds
amine
4-
Aminopyridaz - ~7.7 (d) ~8.7 (d) ~6.8 (br s) DMSO-ds
ine
6-

_ . ~5.0-5.5 (br _
Aminopyridaz  ~7.2-7.4 (d) ~6.7-6.9 (d) - ) Predicted

s
ine
Table 2: 13C NMR Spectral Data (&, ppm)

Compound C-3 C-4 C-5 C-6 Solvent
Pyridazin-3-

. ~160 ~125 ~118 ~148 Predicted
amine
4-
Aminopyridaz  ~155 ~140 ~120 ~150 Predicted
ine
6-
Aminopyridaz  ~160-165 ~125-130 ~115-120 ~155-160 Predicted
ine

Table 3: Key IR Absorption Bands (cm™?)

Compound N-H Stretch C=NIC=C Stretch N-H Bend

Pyridazin-3-amine

3400-3250 (m)

1600-1400 (m)

1650-1580 (m)

4-Aminopyridazine

3436, 3303 (s)

1636, 1602, 1507,
1436 (m)

1648 (s)

6-Aminopyridazine

3300-3500 (m, sh)

1450-1580 (m-s)

1600-1650 (s)
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(s) = strong, (m) = medium, (sh) = sharp, (br) = broad

Table 4: UV-Vis and Mass Spectrometry Data

Compound Amax (nm) (Solvent) Molecular lon (m/z) [M]*
Pyridazin-3-amine Not Available 95.05
4-Aminopyridazine 213, 370 (Methanol)[1] 95.05
6-Aminopyridazine Not Available 95.05

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons in
the pyridazin-3-amine isomers.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
e Weigh 5-10 mg of the aminopyridazine sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCls, or D20) in a standard 5 mm NMR tube. The choice of solvent is critical
due to the potential for proton exchange with the amino group.

1H NMR Acquisition:
e Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Typical parameters include a 90° pulse angle, a spectral width of 0-12 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
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ratio.
13C NMR Acquisition:
e Acquire a one-dimensional 13C NMR spectrum using a proton-decoupled pulse sequence.
o A wider spectral width (e.g., 0-200 ppm) is necessary.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the pyridazin-3-amine isomers based on
their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the solid aminopyridazine sample to a fine powder using an agate mortar
and pestle.

o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the
mortar.

¢ Gently mix the sample and KBr to ensure a homogeneous mixture.

o Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10
tons) to form a transparent or semi-transparent pellet.

Data Acquisition:
e Record a background spectrum of the empty sample compartment.

e Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range
of 4000-400 cm~1.

o Co-add multiple scans to improve the signal-to-noise ratio.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the pyridazin-3-amine isomers.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a stock solution of the aminopyridazine sample in a suitable UV-grade solvent (e.qg.,
ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a series of dilutions to a final concentration range suitable
for UV-Vis analysis (typically in the pg/mL range).

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum using the pure solvent.

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g.,
200-400 nm).

Identify the wavelength(s) of maximum absorbance (Amax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the pyridazin-3-
amine isomers.

Instrumentation: A mass spectrometer, typically with an Electron Impact (El) or Electrospray
lonization (ESI) source.

Sample Preparation (for El):

o For solid samples, a direct insertion probe can be used. A small amount of the solid sample
is placed in a capillary tube at the end of the probe.

o For volatile samples, direct injection into the ion source may be possible.
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Data Acquisition (El):
e The sample is introduced into the high-vacuum source of the mass spectrometer.

o The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing
ionization and fragmentation.

¢ The resulting positive ions are accelerated and separated based on their mass-to-charge
ratio (m/z).

e The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagram illustrates the logical workflow for the comparative spectroscopic
analysis of pyridazin-3-amine isomers.
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Caption: Workflow for the spectroscopic comparison of pyridazin-3-amine isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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